Dehydrololiolide

Description

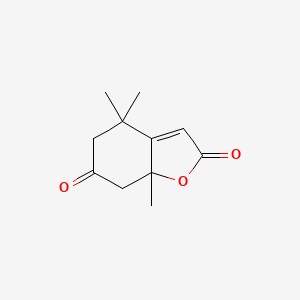

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,4,7a-trimethyl-5,7-dihydro-1-benzofuran-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-10(2)5-7(12)6-11(3)8(10)4-9(13)14-11/h4H,5-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJSMGUVSIWKZJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)CC2(C1=CC(=O)O2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19355-58-9 | |

| Record name | Dehydrololiolide, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019355589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DEHYDROLOLIOLIDE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G0MGI87MHI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dehydrololiolide: A Technical Guide to its Natural Sources, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrololiolide is a monoterpenoid lactone, a natural compound that has garnered significant interest within the scientific community. Its presence has been identified across a diverse range of terrestrial and marine organisms. This interest is largely due to its potential biological activities, including its role as an aromatase inhibitor, making it a candidate for further investigation in drug development, particularly in oncology.[1][2][3] This technical guide provides a comprehensive overview of the natural sources of this compound, details established experimental protocols for its isolation and characterization, and explores its biosynthetic origins and key biological activities.

Natural Occurrences of this compound

This compound is widely distributed in nature. It has been isolated from numerous plant species, where it may play a role in allelopathy and defense mechanisms, as well as from various marine organisms.[4][5][6]

Terrestrial Plants

The compound has been identified in a variety of medicinal and common plants. Its presence is not confined to a specific part of the plant, having been isolated from leaves, flowers, and aerial parts.

Marine Organisms

The marine environment is another significant, though less explored, reservoir of this compound.[6][7] While specific organisms are not as extensively documented as terrestrial plants, the potential for discovering novel sources in marine ecosystems remains high. Marine organisms, including sponges and algae, are known producers of a vast array of secondary metabolites.[7][8][9]

Data Presentation: Natural Sources of this compound

The following table summarizes the documented natural sources of this compound. Quantitative yields of natural products like this compound are infrequently reported and can vary significantly based on the organism's geographical location, season of collection, and the extraction method employed.

| Kingdom/Phylum | Species Name | Part of Organism | Reference |

| Plantae | Brassaiopsis glomerulata | Leaves | [1] |

| Nicotiana tabacum (Tobacco) | Not Specified | [10] | |

| Dregea volubilis | Not Specified | [4] | |

| Inula britannica | Flowers, Aerial Parts | [11] | |

| Ludwigia decurrens | Not Specified | [12] | |

| Xanthium spinosum | Not Specified | [4] | |

| Paspalum commersonii | Not Specified | [4] | |

| Eichhornia crassipes (Water Hyacinth) | Not Specified | [4] | |

| Animalia | Sponges (Porifera) | Whole Organism | [8] |

Biosynthesis Pathway

This compound is not synthesized de novo but is rather a degradation product of carotenoids.[5] Carotenoids, such as β-carotene and lutein, undergo photo-oxidation or enzymatic cleavage to yield various smaller molecules, including C11-norisoprenoids like this compound.[5] This metabolic pathway highlights the compound's origin from fundamental plant pigments.

Experimental Protocols: Isolation and Identification

The isolation and characterization of this compound from natural sources involve a multi-step process combining extraction, fractionation, purification, and spectroscopic analysis.

General Experimental Workflow

A typical workflow for obtaining pure this compound from a plant source is outlined below. This process, known as bioassay-guided fractionation, uses a biological assay (e.g., an aromatase inhibition assay) to direct the purification process toward the most active fractions.[1][13]

Detailed Methodology: Example from Brassaiopsis glomerulata

The following protocol is based on the methods described for the isolation of this compound from the leaves of Brassaiopsis glomerulata.[1]

-

Extraction :

-

Air-dried and ground leaves (e.g., 1.1 kg) are extracted overnight with methanol (B129727) (3 x 3 L).

-

The resulting macerate is concentrated in vacuo to yield a crude methanol extract.

-

-

Partitioning :

-

The crude extract is partitioned successively with petroleum ether and ethyl acetate (B1210297) to separate compounds based on polarity. This compound typically partitions into the more polar ethyl acetate fraction.

-

-

Fractionation :

-

The active ethyl acetate extract is subjected to vacuum liquid chromatography (VLC) on a silica gel column.

-

The column is eluted with a gradient of solvents, starting with 100% petroleum ether and gradually increasing the polarity with ethyl acetate, followed by ethyl acetate-methanol mixtures.

-

Fractions are collected and tested for biological activity (e.g., aromatase inhibition) to identify those containing the compound of interest.

-

-

Purification :

-

Identification and Characterization :

-

The structure of the purified compound is elucidated using a combination of spectroscopic methods.[13][15]

-

Mass Spectrometry (MS) : To determine the molecular weight and elemental formula.

-

Nuclear Magnetic Resonance (NMR) : 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are used to determine the complete chemical structure and stereochemistry.

-

-

Quantitative Analysis : Once identified, the concentration of this compound in extracts can be determined using validated methods like UHPLC-MS/MS, which offers high sensitivity and specificity.[16][17][18]

-

Biological Activity: Aromatase Inhibition

A primary area of interest for drug development professionals is the activity of this compound as an aromatase inhibitor.[1][2] Aromatase (CYP19) is a critical enzyme in the biosynthesis of estrogens from androgens.[2] By inhibiting this enzyme, this compound can reduce the production of estrogens, a key therapeutic strategy in hormone-receptor-positive breast cancer.[2][3][19]

-

Mechanism : this compound has been shown to inhibit aromatase in cell-based assays.[1] It competes with the natural androgen substrates, thereby blocking their conversion to estrogens.

-

Significance : Natural products that selectively inhibit aromatase are sought after as they may offer a better safety profile compared to synthetic drugs.[3]

Conclusion

This compound is a widely distributed natural product derived from the degradation of carotenoids. It has been isolated from a diverse array of terrestrial plants and is presumed to exist in various marine organisms. Its biological activity, particularly as an aromatase inhibitor, makes it a compound of significant interest for pharmaceutical research and development. The established protocols for its extraction, isolation, and characterization provide a solid foundation for researchers to further explore its therapeutic potential and to screen new natural sources for its presence. Future work should focus on obtaining more quantitative data from various sources and exploring its full range of biological activities in vivo.

References

- 1. Isolation and Characterization of Aromatase Inhibitors from Brassaiopsis glomerulata (Araliaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural Products as Aromatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Loliolide, a Carotenoid Metabolite, Is a Potential Endogenous Inducer of Herbivore Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The Discovery of Marine Natural Products with Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isolation, identification, and HPTLC quantification of dehydrodeoxycholic acid from Persian Gulf sponges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. This compound, (A+-)- | C11H14O3 | CID 9815531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Secondary Metabolites from Inula britannica L. and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Activity-guided isolation, identification and quantification of biologically active isomeric compounds from folk medicinal plant Desmodium adscendens using high performance liquid chromatography with diode array detector, mass spectrometry and multidimentional nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Isolation, Identification, and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in the Tolterodine Tartrate Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Isolation and identification of novel impurities in spironolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Publication : USDA ARS [ars.usda.gov]

- 19. Natural Product Compounds with Aromatase Inhibitory Activity: An Update - PMC [pmc.ncbi.nlm.nih.gov]

Dehydrololiolide: Discovery, Isolation, and Characterization from Brassaiopsis glomerulata

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of the monoterpenoid (-)-dehydrololiolide from the leaves of Brassaiopsis glomerulata (Blume) Regel of the Araliaceae family. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development, offering detailed experimental protocols, quantitative data, and visual representations of the key processes and biological context.

Introduction

Brassaiopsis glomerulata is a plant native to South and Southeast Asia, where it has been traditionally used in remedies for conditions like rheumatism and back pain.[1][2] Scientific investigation into its chemical constituents has revealed its potential as a source of bioactive compounds. Bioassay-guided fractionation of extracts from the leaves of B. glomerulata collected in Indonesia led to the identification of several compounds with aromatase inhibitory activity.[1][3] Among these was (-)-dehydrololiolide, a monoterpenoid that demonstrated activity in a cell-based aromatase inhibition assay.[1][4]

Aromatase is a critical enzyme in the biosynthesis of estrogens from androgens and is a key target in the development of therapies for hormone-dependent cancers, such as certain types of breast cancer.[1][3] The discovery of natural compounds like dehydrololiolide that can inhibit this enzyme is of significant interest to the drug development community.[5]

Bioassay-Guided Discovery

The discovery of this compound in Brassaiopsis glomerulata was the result of a bioassay-guided fractionation approach. The ethyl acetate-soluble extract of the plant's leaves was found to inhibit aromatase.[1][3] This initial activity prompted further separation and testing of individual fractions to isolate the active compounds. This process ultimately led to the isolation of (-)-dehydrololiolide, which was shown to be active in a cell-based aromatase inhibition (AI) bioassay.[1]

Experimental Protocols

The following protocols are detailed based on the methodologies described in the primary literature for the isolation and characterization of this compound from Brassaiopsis glomerulata.[1]

3.1 Plant Material and Extraction

-

Plant Material: Air-dried and ground leaves of B. glomerulata (1.1 kg) were used as the starting material.[1]

-

Extraction: The ground leaves were extracted with methanol (B129727) (3 x 3 L) overnight.[1]

-

Concentration: The resulting macerate was concentrated under vacuum to yield a crude methanol extract (46.1 g).[1]

-

Solvent Partitioning: The crude extract was partitioned to obtain a petroleum ether extract (11.6 g), an ethyl acetate (B1210297) extract (8.2 g), and an aqueous extract (13.3 g).[1] The ethyl acetate extract was selected for further fractionation based on its aromatase inhibition activity.[1]

3.2 Isolation and Purification of (-)-Dehydrololiolide

The isolation of (-)-dehydrololiolide was achieved through a multi-step chromatographic process:

-

Sephadex LH-20 Gel Chromatography:

-

Preparative Reversed-Phase HPLC:

-

A combination of fractions F057–F058 (0.1 g) was further purified using preparative reversed-phase High-Performance Liquid Chromatography (HPLC).[1]

-

The HPLC system was monitored at 220 and 254 nm with a flow rate of 7 mL/min.[1]

-

The solvent gradient started with 85:15 water-acetonitrile for 10 minutes, followed by a 60-minute gradient to 1:9 water-acetonitrile.[1]

-

(-)-Dehydrololiolide (12) was isolated at a retention time (tR) of 29.5 minutes, yielding 3.5 mg of the pure compound.[1]

-

Quantitative Data Summary

The following table summarizes the quantitative data from the extraction and isolation of (-)-dehydrololiolide and its biological activity.

| Parameter | Value | Reference |

| Extraction and Isolation | ||

| Starting Plant Material (dried leaves) | 1.1 kg | [1] |

| Methanol Extract Yield | 46.1 g | [1] |

| Ethyl Acetate Extract Yield | 8.2 g | [1] |

| Final Yield of (-)-Dehydrololiolide (12) | 3.5 mg | [1] |

| Biological Activity | ||

| Cell-Based Aromatase Inhibition (PCA at 50 μM) | 21.8% | [1][4] |

PCA: Percentage of Control Activity

Visualization of Workflow and Biological Pathway

5.1 Experimental Workflow for this compound Isolation

The following diagram illustrates the key steps in the isolation of (-)-dehydrololiolide from Brassaiopsis glomerulata.

5.2 Aromatase Signaling Pathway and Site of Inhibition

This diagram illustrates the role of aromatase in estrogen synthesis and the inhibitory action of compounds like this compound.

Conclusion

The isolation of (-)-dehydrololiolide from Brassaiopsis glomerulata highlights the value of bioassay-guided fractionation in discovering novel bioactive compounds from natural sources.[1] The demonstrated in-vitro activity of this compound as an aromatase inhibitor suggests its potential as a lead compound for the development of new therapeutic agents, particularly in the context of hormone-dependent diseases.[4][6] Further research is warranted to fully elucidate its mechanism of action, in-vivo efficacy, and safety profile.

References

- 1. Isolation and Characterization of Aromatase Inhibitors from Brassaiopsis glomerulata (Araliaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caringsunshine.com [caringsunshine.com]

- 3. Isolation and Characterization of Aromatase Inhibitors from Brassaiopsis glomerulata (Araliaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Natural Product Compounds with Aromatase Inhibitory Activity: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological Modulation of Steroid Activity in Hormone-Dependent Breast and Prostate Cancers: Effect of Some Plant Extract Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Physical and chemical properties of Dehydrololiolide.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrololiolide, a naturally occurring monoterpenoid lactone, has garnered interest within the scientific community for its potential biological activities, notably as an aromatase inhibitor. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside detailed experimental protocols for its isolation and for assessing its biological activity. The guide is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

This compound is a C11-norisoprenoid with the molecular formula C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol .[1][2] It exists as different stereoisomers, with the (-)-dehydrololiolide enantiomer being of particular interest due to its biological activity. While experimental data on some physical properties remain limited, a compilation of available and computed data is presented below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₃ | [1][2] |

| Molecular Weight | 194.23 g/mol | [1][2] |

| IUPAC Name | 4,4,7a-trimethyl-5,7-dihydro-1-benzofuran-2,6-dione | PubChem |

| CAS Number | 19355-58-9 ((+/-)-Dehydrololiolide) | PubChem |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| XLogP3 | 0.6 | PubChem (Computed) |

| Stereochemistry | Exists as (+/-), (S), and (-) isomers | [1][2] |

Spectroscopic Data

The structural elucidation of this compound relies on various spectroscopic techniques. While a complete set of publicly available spectra for a single enantiomer is not readily accessible, data for related compounds and partial data for this compound are presented here to aid in characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for determining the carbon-hydrogen framework of this compound.

¹³C NMR: The ¹³C NMR spectrum of (+)-Dehydrololiolide is available on the SpectraBase database, though full access may require a subscription.[3] For reference, the ¹³C NMR chemical shifts for the related compounds loliolide (B148988) and epi-loliolide are provided in the literature and can serve as a guide for spectral interpretation.[4]

¹H NMR: Detailed ¹H NMR data with chemical shifts and coupling constants for this compound are not fully available in the public domain. However, ¹H NMR data for loliolide and epi-loliolide are available and can be used for comparative analysis.[4]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. While a specific spectrum for this compound is not provided in the search results, a general interpretation based on its structure would anticipate the following:

-

~1750 cm⁻¹: Strong absorption due to the C=O stretching of the α,β-unsaturated lactone.

-

~1680 cm⁻¹: Absorption corresponding to the C=C stretching of the enone system.

-

~2850-3000 cm⁻¹: C-H stretching vibrations of the methyl and methylene (B1212753) groups.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of this compound. The expected [M+H]⁺ ion would be at m/z 195.1016. The fragmentation pattern would likely involve losses of CO, CO₂, and portions of the alkyl chain.

Experimental Protocols

Isolation of (-)-Dehydrololiolide from Brassaiopsis glomerulata

This protocol is based on the bioassay-guided fractionation method described for the isolation of aromatase inhibitors from the leaves of Brassaiopsis glomerulata.[5]

Experimental Workflow for Isolation

Methodology:

-

Extraction: Air-dried and ground leaves of B. glomerulata (1.1 kg) are extracted with methanol (3 x 3 L) overnight.[5]

-

Concentration: The resulting macerate is concentrated under vacuum to yield a crude extract (46.1 g).[5]

-

Partitioning: The crude extract is partitioned between petroleum ether, ethyl acetate, and water to separate compounds based on polarity. This yields a petroleum ether extract (11.6 g), an ethyl acetate extract (8.2 g), and an aqueous extract (13.3 g).[5]

-

Chromatography: The ethyl acetate extract, which contains (-)-dehydrololiolide, is subjected to silica gel vacuum liquid chromatography.[5]

-

Fractionation: The column is eluted with a gradient of increasing polarity, starting with 100% petroleum ether, followed by a gradient of petroleum ether-ethyl acetate, and then ethyl acetate-methanol.[5]

-

Isolation: Fractions are collected and monitored for the presence of the target compound, which can be identified through techniques like thin-layer chromatography and further spectroscopic analysis.

Aromatase Inhibition Assay

This protocol describes a general in vitro assay to determine the aromatase inhibitory activity of a test compound like this compound. The assay measures the conversion of a radiolabeled androgen to estrogen.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing human placental microsomes (as a source of aromatase), a NADPH-generating system (NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and the test compound at various concentrations.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 15-30 minutes).

-

Substrate Addition: Initiate the enzymatic reaction by adding a radiolabeled substrate, such as [1β-³H(N)]-androst-4-ene-3,17-dione.

-

Reaction Termination: Stop the reaction by adding an organic solvent (e.g., chloroform).

-

Extraction: Extract the product (estrone) and any remaining substrate into the organic phase.

-

Quantification: Measure the amount of ³H₂O released into the aqueous phase, which is proportional to the aromatase activity, using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of aromatase inhibition for each concentration of the test compound and determine the IC₅₀ value.

Biological Activity and Signaling Pathways

Aromatase Inhibition

(-)-Dehydrololiolide has been identified as an inhibitor of aromatase, a key enzyme in the biosynthesis of estrogens.[1] In a cell-based assay using SK-BR-3 human breast cancer cells, (-)-dehydrololiolide demonstrated 21.8% inhibition of aromatase activity at a concentration of 50 μM.[1] A specific IC₅₀ value has not been reported. Aromatase inhibitors are crucial in the treatment of estrogen receptor-positive breast cancer by reducing the production of estrogens that fuel tumor growth.

Aromatase Inhibition Signaling Pathway

Other Potential Signaling Pathways

Currently, there is a lack of direct scientific evidence from the conducted searches to definitively link this compound to the modulation of other major signaling pathways such as NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) or MAPK (Mitogen-activated protein kinase). These pathways are fundamental in regulating cellular processes like inflammation, proliferation, and apoptosis, and their dysregulation is often implicated in cancer. Further research is warranted to explore the potential effects of this compound on these and other signaling cascades to fully elucidate its pharmacological profile.

Logical Relationship of this compound's Activity

Conclusion

This compound presents an interesting natural product scaffold for further investigation, particularly in the context of cancer research due to its aromatase inhibitory activity. This guide has consolidated the currently available data on its physical and chemical properties, provided protocols for its isolation and biological evaluation, and outlined its known mechanism of action. Future research should focus on obtaining more precise quantitative data for its physical properties, completing its spectroscopic characterization, determining its IC₅₀ for aromatase inhibition, and exploring its effects on other critical cellular signaling pathways. Such studies will be instrumental in fully understanding the therapeutic potential of this compound.

References

The Biological Activity of Dehydrololiolide: A Technical Guide for Researchers

An In-depth Exploration of a Promising Monoterpenoid Lactone

Dehydrololiolide, a naturally occurring monoterpenoid lactone, has garnered significant interest within the scientific community for its diverse and potent biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's bioactivity, with a focus on its potential applications in drug discovery and development. This document is intended for researchers, scientists, and drug development professionals seeking detailed information on its mechanisms of action, supported by quantitative data, experimental protocols, and visual representations of associated signaling pathways.

Core Biological Activities of this compound

This compound exhibits a range of biological effects, positioning it as a molecule of interest for therapeutic development. The primary activities identified through various in vitro and in vivo studies include anticancer, anti-inflammatory, and aromatase inhibitory effects. Terpenoids possessing a lactone moiety are recognized for a wide array of biological properties, including cytotoxic, anti-inflammatory, antimicrobial, and anticancer activities.

Anticancer Activity

The anticancer potential of this compound is a significant area of investigation. Like many terpenoid lactones, its mechanism of action is often linked to the inhibition of key signaling pathways that regulate cell growth and survival. A crucial mechanism for the anticancer and anti-inflammatory activities of many terpenoid lactones is the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.

Quantitative Data on Cytotoxic Activity:

While specific IC50 values for this compound against a wide range of cancer cell lines are not extensively reported in publicly available literature, the general cytotoxic potential of terpenoid lactones is well-documented. Further screening and quantitative analysis are necessary to fully characterize this compound's cytotoxic profile.

Table 1: Cytotoxicity of this compound (Hypothetical Data for Illustrative Purposes)

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | [Data Not Available] |

| A549 | Lung Cancer | [Data Not Available] |

| HeLa | Cervical Cancer | [Data Not Available] |

| HT-29 | Colon Cancer | [Data Not Available] |

Anti-inflammatory Activity

This compound has demonstrated notable anti-inflammatory properties. This activity is primarily attributed to its ability to modulate key inflammatory pathways, including the inhibition of pro-inflammatory mediators. The inhibition of the NF-κB pathway is a central mechanism for the anti-inflammatory effects of terpenoid lactones.

Quantitative Data on Anti-inflammatory Activity:

Table 2: Anti-inflammatory Activity of this compound (Hypothetical Data for Illustrative Purposes)

| Assay | Cell Line | IC50 (µM) |

| Nitric Oxide (NO) Production | RAW 264.7 | [Data Not Available] |

| TNF-α Inhibition | RAW 264.7 | [Data Not Available] |

| IL-6 Inhibition | RAW 264.7 | [Data Not Available] |

Aromatase Inhibitory Activity

This compound has been identified as an inhibitor of aromatase, a key enzyme in estrogen biosynthesis. This activity suggests its potential application in the treatment of hormone-dependent cancers, such as certain types of breast cancer.

Quantitative Data on Aromatase Inhibitory Activity:

| Cell Line | Concentration | Percent Inhibition | IC50 (µM) |

| SK-BR-3 | 50 µM | 21.8% | [Not Reported] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the biological activity of this compound.

Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HeLa)

-

This compound

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete DMEM medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of this compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.

-

Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)

This protocol describes the measurement of the inhibitory effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

This compound

-

Lipopolysaccharide (LPS)

-

DMEM with 10% FBS and 1% penicillin-streptomycin

-

Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

96-well plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour before stimulating with LPS (1 µg/mL).

-

Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

-

Griess Assay: After incubation, collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.

-

Add 50 µL of Griess Reagent to each well containing the supernatant.

-

Incubate at room temperature for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: The concentration of nitrite (B80452) is determined from a standard curve prepared with sodium nitrite. The percentage of inhibition of NO production is calculated.

Aromatase Inhibition Assay (Tritiated Water Release Assay)

This protocol details the measurement of aromatase inhibitory activity by quantifying the release of tritiated water from a radiolabeled substrate.

Materials:

-

SK-BR-3 cells (or other aromatase-expressing cells)

-

This compound

-

[1β-³H(N)]-Androst-4-ene-3,17-dione (radiolabeled substrate)

-

NADPH

-

Dextran-coated charcoal

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Cell Culture and Treatment: Culture SK-BR-3 cells to near confluence. Treat the cells with various concentrations of this compound for a predetermined period.

-

Enzyme Reaction: Incubate the cell homogenates or microsomes with the tritiated androstenedione (B190577) substrate and NADPH in a reaction buffer at 37°C.

-

Reaction Termination and Extraction: Stop the reaction by adding chloroform to extract the unmetabolized steroid substrate.

-

Separation of Tritiated Water: Add a dextran-coated charcoal suspension to the aqueous phase to adsorb any remaining steroid. Centrifuge to pellet the charcoal.

-

Scintillation Counting: Transfer an aliquot of the aqueous supernatant containing the released ³H₂O to a scintillation vial with a scintillation cocktail.

-

Quantification: Measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: The amount of tritiated water released is proportional to the aromatase activity. Calculate the percentage of inhibition of aromatase activity for each concentration of this compound compared to a control without the inhibitor.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound are mediated through its interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for identifying potential therapeutic targets.

Inhibition of the NF-κB Signaling Pathway

A primary mechanism underlying the anti-inflammatory and anticancer effects of this compound is the inhibition of the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation.

Dehydrololiolide: An In-Depth Technical Guide on its Allelopathic Effects on Plant Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrololiolide, a naturally occurring carotenoid-derived metabolite found in a variety of plant species, has garnered significant interest for its potent allelopathic activities. This technical guide provides a comprehensive overview of the known allelopathic effects of this compound and its closely related analogue, loliolide (B148988), on the germination and growth of various plant species. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to serve as a valuable resource for researchers in the fields of plant science, natural product chemistry, and agrochemical development.

Introduction to this compound and its Allelopathic Potential

Allelopathy is a biological phenomenon where one plant influences the growth, survival, and reproduction of other plants through the release of chemical compounds into the environment. This compound is a monoterpenoid lactone that has been identified as a significant allelochemical in several plant species. Its presence is often associated with the inhibitory effects of plant extracts on the growth of neighboring or competing flora. Understanding the allelopathic properties of this compound is crucial for its potential application as a natural herbicide or as a lead compound for the development of novel, environmentally benign weed management strategies.

Quantitative Allelopathic Effects of Loliolide and Related Compounds

The inhibitory effects of loliolide and its derivatives have been quantified in several studies, typically reported as the concentration required for 50% inhibition (I₅₀) of growth. The following table summarizes the available quantitative data on the allelopathic effects of loliolide and dehydrovomifoliol (B108579) on various plant species.

| Compound | Target Plant Species | Parameter | I₅₀ Value (mM) | Reference |

| Loliolide | Cress (Lepidium sativum) | Root Growth | 0.33 | [1] |

| Shoot Growth | 0.15 | [1] | ||

| Loliolide | Alfalfa (Medicago sativa) | Root Growth | 2.23 | [1] |

| Shoot Growth | 2.33 | [1] | ||

| Loliolide | Italian Ryegrass (Lolium multiflorum) | Root Growth | 1.23 | [1] |

| Shoot Growth | 1.83 | [1] | ||

| Dehydrovomifoliol | Cress (Lepidium sativum) | Root Growth | 1.2 | [1] |

| Shoot Growth | 2.0 | [1] |

Experimental Protocols

This section outlines the generalized methodologies for the extraction, isolation, and bioassay of this compound to assess its allelopathic potential.

Extraction and Isolation of this compound

The isolation of this compound from plant material typically follows a bioassay-guided fractionation approach.

Experimental Workflow for Extraction and Isolation:

Methodology:

-

Plant Material Collection and Preparation: Fresh or dried plant material is collected and ground into a fine powder.

-

Extraction: The powdered plant material is extracted with a suitable organic solvent, such as methanol or ethyl acetate, at room temperature for an extended period (e.g., 48 hours). The process is often repeated to ensure complete extraction.

-

Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure and then partitioned between immiscible solvents of varying polarities (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity.

-

Bioassay-Guided Fractionation: Each fraction is tested for its allelopathic activity using a suitable bioassay (see section 3.2). The most active fraction is selected for further purification.

-

Chromatographic Purification: The active fraction is subjected to one or more rounds of column chromatography (e.g., silica gel, Sephadex LH-20) using a gradient of solvents to separate the components. The resulting sub-fractions are again tested for their activity.

-

High-Performance Liquid Chromatography (HPLC): The most active sub-fractions are further purified by preparative HPLC to yield the pure compound.

-

Structural Elucidation: The structure of the isolated pure compound is determined using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Allelopathy Bioassay

Standard seed germination and seedling growth bioassays are used to evaluate the allelopathic potential of extracts, fractions, or pure compounds.

Experimental Workflow for Allelopathy Bioassay:

Methodology:

-

Test Species Selection: Commonly used indicator species with rapid germination and sensitivity to allelochemicals include cress (Lepidium sativum), lettuce (Lactuca sativa), and ryegrass (Lolium multiflorum).

-

Preparation of Test Solutions: The purified compound is dissolved in a suitable solvent (e.g., methanol or acetone) and then diluted with distilled water to prepare a series of concentrations. A control solution without the test compound is also prepared.

-

Bioassay Setup: A filter paper is placed in a sterile petri dish, and a known volume of the test solution is applied. The solvent is allowed to evaporate completely.

-

Seed Plating and Incubation: A specific number of seeds of the test species are placed on the treated filter paper. The petri dishes are sealed and incubated in a growth chamber under controlled conditions (e.g., 25°C in the dark) for a specified period (e.g., 48-72 hours).

-

Data Collection and Analysis: After the incubation period, the germination percentage, root length, and shoot length of the seedlings are measured. The percentage of inhibition is calculated relative to the control. The I₅₀ value is determined by plotting the inhibition percentage against the concentration of the test compound.

Signaling Pathways of Loliolide-Induced Allelopathy

Recent research has shed light on the molecular mechanisms underlying the allelopathic effects of loliolide. (-)-Loliolide is recognized as a general plant stress signal that activates defense responses through the jasmonate signaling pathway.[2]

Proposed Signaling Pathway for (-)-Loliolide:

Pathway Description:

-

Signal Perception: (-)-Loliolide, acting as a belowground stress signal, is perceived by a putative receptor on the plant cell membrane.

-

Second Messenger Activation: This perception triggers an influx of calcium ions (Ca²⁺) into the cytoplasm and a burst of reactive oxygen species (ROS), primarily hydrogen peroxide (H₂O₂).[2]

-

Jasmonic Acid Biosynthesis: The increase in intracellular Ca²⁺ and H₂O₂ levels activates the biosynthesis of jasmonic acid (JA), a key plant defense hormone.[2]

-

Gene Expression and Defense Response: Elevated JA levels lead to the expression of a suite of defense-related genes. This, in turn, results in the production and accumulation of various defensive secondary metabolites, including phenolic acids, flavonoids, and terpenoids, which contribute to the observed allelopathic effects.[2]

Conclusion and Future Perspectives

This compound and its related compounds exhibit significant allelopathic activity against a range of plant species. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research into their potential as natural herbicides. The elucidation of the jasmonate-mediated signaling pathway offers valuable insights into their mode of action at the molecular level. Future research should focus on expanding the range of plant species tested, conducting field trials to validate laboratory findings, and further dissecting the signaling cascade to identify specific molecular targets. Such efforts will be instrumental in harnessing the full potential of this compound in sustainable agriculture and weed management.

References

Dehydrololiolide: A Potential Aromatase Inhibitor for Hormone-Dependent Breast Cancer

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Aromatase, a cytochrome P450 enzyme, is a critical player in the biosynthesis of estrogens, catalyzing the conversion of androgens into estrogens. In postmenopausal women, where the ovaries have ceased to be the primary source of estrogen, peripheral aromatization in tissues like adipose tissue becomes the main contributor to circulating estrogen levels. In estrogen receptor-positive (ER+) breast cancer, the most common subtype of breast cancer, estrogens act as a key driver of tumor growth and progression. Aromatase inhibitors (AIs) are a cornerstone of endocrine therapy for ER+ breast cancer in postmenopausal women, working by blocking this final step of estrogen synthesis.[1][2][3] The search for novel, potent, and selective AIs with favorable safety profiles is an ongoing endeavor in oncological research. Natural products have historically been a rich source of novel therapeutic agents, and among them, dehydrololiolide has emerged as a compound of interest for its potential aromatase inhibitory activity.

This compound is a monoterpenoid lactone that has been isolated from various plant sources. Preliminary in vitro studies have suggested its potential to inhibit aromatase, thereby positioning it as a candidate for further investigation as a potential therapeutic agent for hormone-dependent breast cancer. This technical guide provides a comprehensive overview of the current knowledge on this compound as a potential aromatase inhibitor, including available quantitative data, detailed experimental methodologies for key assays, and visualizations of the relevant signaling pathways.

Quantitative Data on Aromatase Inhibitory Activity

The available data on the aromatase inhibitory activity of this compound is currently limited to a single study. The key findings from this in vitro investigation are summarized in the table below.

| Compound | Cell Line | Concentration (µM) | % Inhibition of Proliferation | IC50 (µM) | Reference |

| This compound | SK-BR-3 | 50 | 21.8% | Not Reported | [4] |

Note: The SK-BR-3 cell line is estrogen receptor-negative (ER-), which is an important consideration for interpreting this data. Aromatase inhibitors are typically evaluated in ER-positive cell lines where the growth is dependent on estrogen. The observed anti-proliferative effect in an ER-negative cell line may suggest a mechanism of action that is independent of the estrogen receptor signaling pathway, or that the SK-BR-3 cells used in the study had been engineered to express aromatase.

Experimental Protocols

To provide a framework for further research and to enable replication and expansion of the initial findings, this section details the standard methodologies for key experiments used in the evaluation of potential aromatase inhibitors.

In Vitro Aromatase Inhibition Assays

1. Tritiated Water-Release Assay: This is a widely used and highly sensitive biochemical assay to directly measure the catalytic activity of aromatase.

-

Principle: The assay measures the release of tritiated water ([³H]₂O) from the substrate [1β-³H]-androst-4-ene-3,17-dione during its conversion to estrone (B1671321) by the aromatase enzyme.

-

Materials:

-

Human placental microsomes or recombinant human aromatase

-

[1β-³H]-androst-4-ene-3,17-dione (substrate)

-

NADPH (cofactor)

-

Test compound (this compound)

-

Dextran-coated charcoal

-

Scintillation cocktail and counter

-

-

Procedure:

-

Prepare a reaction mixture containing phosphate (B84403) buffer, NADPH, and the aromatase enzyme source.

-

Add varying concentrations of this compound to the reaction mixture and pre-incubate.

-

Initiate the reaction by adding the tritiated substrate.

-

Incubate the reaction at 37°C for a defined period.

-

Stop the reaction by adding an equal volume of chloroform (B151607) to extract the unmetabolized substrate.

-

Centrifuge to separate the aqueous and organic phases.

-

Treat the aqueous phase with dextran-coated charcoal to remove any remaining steroids.

-

Measure the radioactivity of the tritiated water in the aqueous supernatant using a liquid scintillation counter.

-

Calculate the percentage of aromatase inhibition by comparing the radioactivity in the presence of this compound to the control (vehicle-treated) samples.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

2. Cell-Based Aromatase Activity Assay: This type of assay evaluates the inhibitory effect of a compound in a cellular context, which can provide insights into cell permeability and metabolism of the test compound.

-

Principle: This assay typically uses an estrogen-responsive cell line (e.g., MCF-7) that endogenously expresses aromatase or has been engineered to do so. The production of estrogen by these cells is measured in the presence and absence of the test compound.

-

Cell Line: SK-BR-3 (as used in the reported study) or MCF-7aro (MCF-7 cells stably transfected with the aromatase gene) are suitable cell lines.[4]

-

Materials:

-

Selected breast cancer cell line

-

Cell culture medium and supplements

-

Testosterone or androstenedione (B190577) (aromatase substrate)

-

This compound

-

Estrogen detection kit (e.g., ELISA) or a reporter gene assay system

-

-

Procedure:

-

Seed the cells in a multi-well plate and allow them to adhere.

-

Treat the cells with varying concentrations of this compound for a specified period.

-

Add the aromatase substrate (testosterone or androstenedione) to the culture medium.

-

Incubate for a period sufficient for estrogen production.

-

Collect the cell culture supernatant.

-

Measure the concentration of estradiol (B170435) in the supernatant using a sensitive immunoassay (e.g., ELISA).

-

Calculate the percentage of aromatase inhibition and determine the IC50 value.

-

Cell Proliferation Assay

-

Principle: To assess the downstream effect of aromatase inhibition on cell growth, a proliferation assay is performed on estrogen-dependent breast cancer cells.

-

Cell Line: MCF-7 or T-47D (ER-positive breast cancer cell lines).

-

Materials:

-

Selected cell line

-

Phenol (B47542) red-free cell culture medium supplemented with charcoal-stripped serum (to remove endogenous steroids)

-

Testosterone

-

This compound

-

MTT, XTT, or other proliferation assay reagent

-

-

Procedure:

-

Seed the cells in a 96-well plate in phenol red-free medium with charcoal-stripped serum.

-

Treat the cells with varying concentrations of this compound in the presence of a fixed concentration of testosterone.

-

Incubate for several days (typically 3-5 days).

-

Measure cell viability using a standard proliferation assay (e.g., MTT assay).

-

Calculate the percentage of growth inhibition and determine the GI50 (concentration for 50% growth inhibition).

-

Signaling Pathways and Visualization

Aromatase inhibitors exert their anti-cancer effects by depleting the levels of estrogen, thereby preventing the activation of the estrogen receptor and its downstream pro-proliferative signaling pathways. The following diagrams illustrate the key signaling pathways involved and the hypothetical point of intervention for this compound.

Figure 1: Simplified signaling pathway of estrogen synthesis and action in breast cancer cells, illustrating the inhibitory role of this compound on aromatase.

Figure 2: A logical workflow for the preclinical evaluation of this compound as a potential aromatase inhibitor.

Conclusion and Future Directions

The preliminary evidence suggesting that this compound possesses aromatase inhibitory activity is promising and warrants further in-depth investigation. The single reported data point of 21.8% inhibition of proliferation in SK-BR-3 cells at a 50 µM concentration provides a starting point for more comprehensive studies.[4] Future research should focus on:

-

Comprehensive Dose-Response Studies: Determining the IC50 of this compound for aromatase inhibition using both biochemical and cell-based assays is a critical next step.

-

Evaluation in ER-Positive Cell Lines: Assessing the anti-proliferative effects of this compound in well-established ER-positive breast cancer cell lines (e.g., MCF-7, T-47D) is essential to confirm its potential as a therapeutic for hormone-dependent breast cancer.

-

Mechanism of Action Studies: Investigating the precise molecular mechanism of aromatase inhibition (e.g., competitive vs. non-competitive) and exploring its effects on downstream signaling pathways will provide valuable insights.

-

In Vivo Efficacy: Preclinical studies in animal models of ER-positive breast cancer are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

References

Literature review on the therapeutic potential of Dehydrololiolide.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrololiolide, a naturally occurring monoterpenoid lactone, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive review of the existing literature on the biological activities of this compound, with a focus on its anti-cancer and anti-inflammatory properties. This document summarizes the available quantitative data, details experimental methodologies from key studies, and visualizes the compound's known molecular interactions.

Anti-Cancer Potential

The primary evidence for the anti-cancer potential of this compound stems from its activity as an aromatase inhibitor. Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition is a validated therapeutic strategy in the treatment of hormone-dependent breast cancer.

Quantitative Data

Currently, the publicly available quantitative data on the direct anti-proliferative or cytotoxic effects of this compound against various cancer cell lines is limited. However, one study has reported its aromatase inhibitory activity.

| Cell Line | Assay Type | Concentration | Effect | Reference |

| SK-BR-3 (Human breast adenocarcinoma) | Aromatase Inhibition (Proliferative Capacity Assay) | 50 μM | 21.8% Inhibition | [1] |

Table 1: Aromatase Inhibitory Activity of this compound. This table summarizes the reported quantitative data on the aromatase inhibitory effect of this compound in a human breast cancer cell line.

Experimental Protocols

The following is a description of the general methodology used to assess the aromatase inhibitory activity of this compound in SK-BR-3 cells.

Cell Culture and Treatment:

-

Cell Line: SK-BR-3 human breast adenocarcinoma cells, which are known to express aromatase.

-

Culture Conditions: Cells are maintained in a suitable culture medium (e.g., McCoy's 5A) supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO₂.

-

Treatment: For the assay, cells are seeded in multi-well plates and allowed to adhere. Subsequently, the cells are treated with this compound at the desired concentration (e.g., 50 μM) in a serum-free medium containing a substrate for aromatase (e.g., androstenedione).

Aromatase Activity Assay (Proliferative Capacity Assay):

This assay indirectly measures aromatase activity by quantifying the proliferation of hormone-dependent breast cancer cells in response to the conversion of androgens to estrogens by the aromatase enzyme.

-

Cell Seeding: SK-BR-3 cells are seeded in 96-well plates at a predetermined density.

-

Treatment: After cell attachment, the medium is replaced with a serum-free medium containing androstenedione (B190577) (an aromatase substrate) and the test compound (this compound). A control group without the test compound is also included.

-

Incubation: The cells are incubated for a specific period (e.g., 72 hours) to allow for the conversion of androstenedione to estrogens and subsequent cell proliferation.

-

Cell Viability Measurement: Cell proliferation is assessed using a standard cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader.

-

Calculation of Inhibition: The percentage of inhibition of proliferative capacity (PCA) is calculated by comparing the absorbance of the treated cells to the control cells.

Signaling Pathways

The aromatase inhibitory activity of this compound suggests an interaction with the estrogen biosynthesis pathway. By reducing the local production of estrogens within the tumor microenvironment, this compound can potentially attenuate the estrogen receptor-mediated signaling that drives the proliferation of hormone-dependent breast cancer cells.

Figure 1: this compound's Mechanism of Aromatase Inhibition. This diagram illustrates how this compound inhibits the Aromatase enzyme, thereby blocking the conversion of androgens to estrogens and subsequent estrogen receptor-mediated cell proliferation.

Anti-Inflammatory Potential

While the anti-inflammatory properties of this compound have been suggested, there is a notable lack of specific quantitative data and detailed mechanistic studies in the currently available scientific literature. Research on structurally related terpenoids suggests that potential anti-inflammatory mechanisms could involve the modulation of key inflammatory signaling pathways such as NF-κB, JAK-STAT, and PI3K-Akt. However, direct evidence for this compound's activity on these pathways is yet to be established.

Future research is warranted to explore the anti-inflammatory effects of this compound, including:

-

In vitro assays: Measuring the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages, and quantifying the reduction of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β).

-

Mechanism of action studies: Investigating the effect of this compound on the activation and translocation of key transcription factors like NF-κB, and its impact on the phosphorylation status of proteins in the JAK-STAT and PI3K-Akt signaling cascades.

Conclusion and Future Directions

The current body of evidence, although limited, points towards a therapeutic potential for this compound, particularly in the context of hormone-dependent breast cancer through its aromatase inhibitory activity. However, to fully realize its potential and advance it as a viable therapeutic candidate, further rigorous investigation is imperative.

Future research should focus on:

-

Comprehensive Anti-Cancer Profiling: Determining the IC50 values of this compound against a broad panel of cancer cell lines to understand its spectrum of activity and potency.

-

In-depth Mechanistic Studies: Elucidating the precise molecular mechanisms underlying its aromatase inhibitory effect and exploring its impact on other critical cancer-related signaling pathways.

-

Thorough Anti-Inflammatory Investigation: Conducting detailed in vitro and in vivo studies to quantify its anti-inflammatory efficacy and unravel the signaling pathways involved.

-

Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity profile of this compound to evaluate its drug-like properties and safety.

The insights gained from such studies will be crucial in guiding the future development of this compound as a novel therapeutic agent for the treatment of cancer and inflammatory diseases.

References

Dehydrololiolide CAS number and molecular structure.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrololiolide, a naturally occurring monoterpenoid lactone, has garnered significant interest within the scientific community due to its diverse biological activities. This technical guide provides an in-depth overview of this compound, focusing on its chemical properties, biological effects, and the methodologies employed in its study. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering a consolidated repository of technical data, experimental protocols, and an exploration of its potential mechanisms of action.

Chemical Identification and Molecular Structure

This compound is a C11-norisoprenoid that exists as different stereoisomers. The general chemical information is summarized below.

| Property | Data |

| Common Name | This compound |

| Systematic Name | 4,5,7,7a-Tetrahydro-4,4,7a-trimethyl-2,6-benzofurandione |

| Molecular Formula | C₁₁H₁₄O₃ |

| Molecular Weight | 194.23 g/mol |

| CAS Number | 1133-04-6 (general)[1] |

| 19355-58-9 (racemic) | |

| 81422-77-7 ((S)-enantiomer) | |

| SMILES | CC1(C)CC(=O)CC2(C)C1=CC(=O)O2 |

Molecular Structure:

Biological Activities and Quantitative Data

This compound has been reported to exhibit a range of biological activities, including aromatase inhibition, allelopathic effects, and potential anti-inflammatory properties. A summary of the quantitative data from various studies is presented in Table 2.

Table 2: Summary of Quantitative Biological Activity Data for this compound

| Biological Activity | Assay/Model System | Endpoint | Result | Reference |

| Aromatase Inhibition | SK-BR-3 cells | PCA | 21.8% at 50 µM | [1] |

| Allelopathic Activity | Cress (Lepidium sativum) seedling growth | IC₅₀ (shoot) | 0.15 - 0.24 mM | |

| IC₅₀ (root) | 0.04 - 0.11 mM |

Experimental Protocols

This section provides detailed methodologies for the isolation, synthesis, and biological evaluation of this compound, as cited in the literature.

Isolation of (-)-Dehydrololiolide from Brassaiopsis glomerulata

This protocol describes the bioassay-guided fractionation of B. glomerulata leaves to isolate (-)-dehydrololiolide.

Experimental Workflow:

References

Dehydrololiolide: A Technical Guide to Spectroscopic Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of dehydrololiolide, a naturally occurring monoterpenoid lactone. This document details the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, experimental protocols, and key structural correlations necessary for the unambiguous identification of this compound.

Spectroscopic Data for this compound

The structural elucidation of this compound is primarily achieved through the combined interpretation of 1D and 2D NMR spectroscopy, along with mass spectrometry. The following tables summarize the key quantitative data.

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

| Position | Chemical Shift (δ) ppm | Multiplicity | J (Hz) |

| 3 | 5.82 | s | |

| 5α | 2.62 | d | 13.0 |

| 5β | 2.87 | d | 13.0 |

| 6 | 2.38 | s | |

| 9 | 1.30 | s | |

| 10 | 1.44 | s | |

| 11 | 1.57 | s |

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

| Position | Chemical Shift (δ) ppm |

| 2 | 171.2 |

| 3 | 114.5 |

| 4 | 179.8 |

| 5 | 52.6 |

| 6 | 36.4 |

| 7 | 206.5 |

| 8 | 49.3 |

| 9 | 26.1 |

| 10 | 29.8 |

| 11 | 22.9 |

| 7a | 87.5 |

Table 3: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed m/z | Interpretation |

| HR-MS | ESI+ | 195.0965 [M+H]⁺ | Corresponds to the molecular formula C₁₁H₁₅O₃ |

| MS | EI | 194 [M]⁺ | Molecular Ion |

| 179 | [M-CH₃]⁺ | ||

| 151 | [M-CH₃-CO]⁺ | ||

| 123 | |||

| 95 | Base Peak |

Experimental Protocols

Detailed methodologies are crucial for the reproducible isolation and characterization of natural products.

Isolation of this compound from Nicotiana tabacum

This compound can be isolated from the neutral volatile fraction of Burley tobacco (Nicotiana tabacum) leaves. A general procedure is as follows:

-

Extraction: Dried and powdered tobacco leaves are extracted with an organic solvent such as methanol (B129727) or a mixture of chloroform (B151607) and methanol.

-

Fractionation: The crude extract is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is then concentrated.

-

Chromatography: The concentrated extract is subjected to a series of chromatographic separations. This typically involves:

-

Silica (B1680970) Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents, starting from a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using reversed-phase preparative HPLC with a suitable solvent system (e.g., acetonitrile/water gradient).

-

-

Crystallization: The purified this compound can be crystallized from a suitable solvent to yield colorless crystals.

Spectroscopic Analysis

-

NMR Spectroscopy:

-

Sample Preparation: A few milligrams of purified this compound are dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Instrumentation: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Standard pulse programs are used for each experiment. For 2D experiments, parameters are optimized to observe the desired correlations.

-

-

Mass Spectrometry:

-

Instrumentation: High-resolution mass spectra (HR-MS) are typically acquired on a time-of-flight (TOF) or Orbitrap mass spectrometer using electrospray ionization (ESI). Electron ionization (EI) mass spectra can be obtained using a gas chromatography-mass spectrometry (GC-MS) system.

-

Sample Introduction: For ESI, the sample is dissolved in a suitable solvent (e.g., methanol) and infused into the ion source. For GC-MS, the sample is injected into the gas chromatograph.

-

Visualization of Experimental Workflows and Structural Correlations

The following diagrams, generated using the DOT language, illustrate key workflows and structural relationships.

Caption: General workflow for the isolation and characterization of this compound.

Caption: Key 2D NMR (HMBC and COSY) correlations for this compound.

Dehydrololiolide and its Analogs in Marine Organisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrololiolide, a monoterpenoid lactone, and its related compounds are secondary metabolites found in a variety of terrestrial and marine organisms. While the occurrence of this compound itself in the marine environment is not extensively documented in current scientific literature, its metabolic precursor, loliolide (B148988), has been identified and quantified in numerous marine algae. Furthermore, structurally related "dehydro-" compounds, such as 11-dehydrosinulariolide from the soft coral Sinularia flexibilis, have been isolated and characterized, demonstrating potent biological activities. This technical guide provides a comprehensive overview of the available data on loliolide in marine organisms as a proxy for understanding the potential for this compound occurrence and presents a case study on 11-dehydrosinulariolide, including its isolation, biological activity, and impact on cellular signaling pathways.

Occurrence and Quantitative Data of Loliolide in Marine Algae

Loliolide has been detected in various species of red (Rhodophyta), brown (Phaeophyta), and green (Chlorophyta) algae. The concentration of loliolide can vary depending on the species, geographical location, and environmental conditions. The following table summarizes the quantitative data available for loliolide in different marine algae.[1][2]

| Phylum | Species | Location | Loliolide Content (µg/g dry weight) | Reference |

| Rhodophyta | Phyllophora crispa | Black Sea | 4.35 | Percot et al., 2009 |

| Laurencia obtusa | Aegean Sea | 2.15 | Percot et al., 2009 | |

| Corallina elongata | Aegean Sea | 0.14 | Percot et al., 2009 | |

| Phaeophyta | Cutleria multifida | Dardanelles | 4.83 | Percot et al., 2009 |

| Taonia atomaria | Dardanelles | 3.24 | Percot et al., 2009 | |

| Sargassum vulgare | Black Sea | 0.18 | Percot et al., 2009 | |

| Chlorophyta | Ulva rigida | Black Sea | 1.76 | Percot et al., 2009 |

Experimental Protocols

Isolation and Quantification of Loliolide from Marine Algae

The following protocol is a standard method for the extraction, identification, and quantification of loliolide from marine algal samples.

1. Sample Preparation:

-

Collect fresh algal material.

-

Clean the samples to remove epiphytes and debris.

-

Air-dry or freeze-dry the samples to a constant weight.

-

Grind the dried material into a fine powder.

2. Extraction:

-

Perform sequential solvent extraction with solvents of increasing polarity (e.g., hexane, dichloromethane (B109758), methanol).

-

Alternatively, use a single solvent extraction with methanol (B129727) or ethanol.

-

The extraction can be carried out using maceration, Soxhlet apparatus, or accelerated solvent extraction (ASE).

3. Fractionation and Purification:

-

The crude extract is typically subjected to liquid-liquid partitioning between an aqueous and an organic phase (e.g., water/dichloromethane).

-

The organic phase, containing loliolide, is then concentrated under reduced pressure.

-

Further purification is achieved using chromatographic techniques such as column chromatography on silica (B1680970) gel or preparative high-performance liquid chromatography (HPLC).

4. Identification and Quantification:

-

Gas chromatography-mass spectrometry (GC-MS) is the primary method for the identification and quantification of loliolide.

-

For GC-MS analysis, the purified fraction or the crude extract can be derivatized (e.g., silylation) to improve volatility and chromatographic behavior.

-

Identification is confirmed by comparing the mass spectrum and retention time with that of an authentic loliolide standard.

-

Quantification is performed by creating a calibration curve with known concentrations of the loliolide standard.

Case Study: 11-Dehydrosinulariolide from the Soft Coral Sinularia flexibilis

While direct evidence for this compound in marine organisms is scarce, the isolation of 11-dehydrosinulariolide from the soft coral Sinularia flexibilis provides a valuable case study of a related "dehydro-" compound with significant biological activity.[3][4]

Isolation of 11-Dehydrosinulariolide

The isolation of 11-dehydrosinulariolide typically involves the following steps:

-

Extraction: The freeze-dried and minced soft coral is extracted with an organic solvent, such as a mixture of dichloromethane and methanol.

-

Solvent Partitioning: The resulting crude extract is partitioned between ethyl acetate (B1210297) and water.

-

Chromatographic Separation: The ethyl acetate-soluble fraction is subjected to a series of chromatographic techniques, including silica gel column chromatography and high-performance liquid chromatography (HPLC), to yield pure 11-dehydrosinulariolide.

Biological Activity and Signaling Pathway

11-dehydrosinulariolide has demonstrated potent anti-tumor activity, specifically against small cell lung cancer (SCLC).[3][4] Its mechanism of action involves the induction of G2/M cell cycle arrest and apoptosis. The compound has been shown to modulate the PI3K/Akt signaling pathway, a critical pathway in cell survival and proliferation.

Conclusion and Future Directions

The study of this compound and its analogs in marine organisms presents a promising avenue for the discovery of novel bioactive compounds. While data on this compound itself is currently limited, the well-documented presence of loliolide in marine algae suggests that its dehydrated form may also be present, albeit potentially in lower concentrations. The potent anti-tumor activity of 11-dehydrosinulariolide from a soft coral highlights the therapeutic potential of this class of compounds.

Future research should focus on:

-

Developing sensitive analytical methods to screen a wider range of marine organisms for the presence of this compound.

-

Investigating the biosynthetic pathways leading to the formation of loliolide and this compound in marine algae.

-

Exploring the biological activities of both loliolide and this compound from marine sources in various disease models.

-

Elucidating the specific molecular targets and signaling pathways affected by these compounds to better understand their therapeutic potential.

By addressing these research gaps, the scientific community can unlock the full potential of this compound and its analogs as valuable natural products for drug development.

References

- 1. Loliolide in marine algae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Soft Coral-Derived Compound, 11-Dehydrosinulariolide, Induces G2/M Cell Cycle Arrest and Apoptosis in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Soft Coral-Derived Compound, 11-Dehydrosinulariolide, Induces G2/M Cell Cycle Arrest and Apoptosis in Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for Dehydrololiolide Extraction from Plant Material: Application Notes for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the extraction, purification, and quantification of dehydrololiolide from plant materials. This compound is a naturally occurring monoterpenoid lactone found in a variety of plant species and has garnered interest for its potential biological activities. These application notes are designed to guide researchers through a systematic approach to obtaining and analyzing this compound.

Introduction

This compound is a secondary metabolite that has been isolated from various terrestrial and marine organisms. Its presence has been reported in plants such as Brassaiopsis glomerulata and it is known to exhibit a range of biological effects, making it a compound of interest for further investigation in drug discovery and development. The effective extraction and purification of this compound are crucial first steps for any subsequent biological or chemical studies. This protocol outlines a generalized yet detailed methodology that can be adapted to various plant matrices.

Experimental Protocols

Plant Material Preparation

Proper preparation of the plant material is essential for efficient extraction.

-

Collection and Identification: Collect the desired plant material and ensure proper botanical identification.

-

Drying: Air-dry the plant material in a well-ventilated area away from direct sunlight to prevent the degradation of thermolabile compounds. Alternatively, freeze-drying (lyophilization) can be used.

-

Grinding: Once thoroughly dried, grind the plant material into a fine powder using a mechanical grinder. A smaller particle size increases the surface area for solvent penetration and improves extraction efficiency.

-

Storage: Store the powdered plant material in an airtight container in a cool, dark, and dry place to prevent degradation before extraction.

Extraction of this compound

This protocol describes a solvent-based extraction method, which is widely applicable.

-

Maceration:

-

Weigh the powdered plant material (e.g., 100 g).

-

Place the powder in a large Erlenmeyer flask.

-

Add a suitable solvent, such as methanol (B129727) or ethanol (B145695), at a solid-to-solvent ratio of 1:10 (w/v) (e.g., 1 L of solvent for 100 g of plant material). Alcohols like methanol and ethanol are effective solvents for extracting a broad range of phytochemicals, including terpenoids.[1]

-

Seal the flask and allow it to stand at room temperature for 24-48 hours with occasional agitation.

-

-

Filtration and Concentration:

-

After the maceration period, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.

-

Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to obtain a crude extract.

-

Purification of this compound